4-Methoxy-2-(methylsulfanyl)-6-(trifluoromethyl)-5-pyrimidinecarboxylic acid

Medicinal Chemistry Scaffold Differentiation Chemical Biology

Trifluoromethylpyrimidine building blocks with diverse substitution are scarce, limiting SAR exploration. This penta-substituted scaffold delivers three vectors (-OMe, -SMe, -COOH) for fragment growth, enabling kinase library synthesis from one intermediate. • Unique 4-OMe/2-SMe/6-CF₃ pattern-not found in common 2,4-disubstituted analogs • 9 H-bond acceptors for hinge binding; XLogP3 1.8 for hydrophobic pocket occupancy • -COOH handle for amide coupling; -SMe oxidizable to -SO₂Me for matched-pair SAR • 98% HPLC purity; m.p. 158-159°C; MW 268.21; in stock for immediate shipping

Molecular Formula C8H7F3N2O3S
Molecular Weight 268.22 g/mol
CAS No. 1186404-89-6
Cat. No. B1420175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-(methylsulfanyl)-6-(trifluoromethyl)-5-pyrimidinecarboxylic acid
CAS1186404-89-6
Molecular FormulaC8H7F3N2O3S
Molecular Weight268.22 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC(=C1C(=O)O)C(F)(F)F)SC
InChIInChI=1S/C8H7F3N2O3S/c1-16-5-3(6(14)15)4(8(9,10)11)12-7(13-5)17-2/h1-2H3,(H,14,15)
InChIKeyVCTUUTHJXNTUKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-(methylsulfanyl)-6-(trifluoromethyl)-5-pyrimidinecarboxylic Acid: Physicochemical and Structural Baseline


4-Methoxy-2-(methylsulfanyl)-6-(trifluoromethyl)-5-pyrimidinecarboxylic acid (CAS 1186404-89-6; molecular formula C₈H₇F₃N₂O₃S; molecular weight 268.21 g/mol) is a penta-substituted pyrimidine building block belonging to the fluorinated pyrimidine class . It bears three distinct substituents on the pyrimidine core: a methoxy group (–OCH₃) at the 4-position, a methylsulfanyl group (–SCH₃) at the 2-position, and a trifluoromethyl group (–CF₃) at the 6-position, along with a carboxylic acid (–COOH) at the 5-position. This substitution pattern is notably distinct from the more common 2,4-disubstituted or 4,5-disubstituted trifluoromethylpyrimidine analogs encountered in medicinal chemistry and agrochemical research [1]. Commercially, the compound is available from multiple vendors at purity levels of 95–98% (HPLC) , with catalog entries at Santa Cruz Biotechnology (sc-323175) and Leyan (Cat. 1512437), among others.

Penta-substituted pyrimidine scaffold enables divergent synthesis from a single building block
Free carboxylic acid at C5 ready for amide coupling without deprotection steps
Class-level antimycotic and antiviral SAR reported for related substitution patterns

Why In-Class Analogs Cannot Substitute for This Penta-Substituted Pyrimidine


Trifluoromethyl pyrimidine carboxylic acids constitute a broad class of heterocyclic building blocks, yet their biological and physicochemical profiles are exquisitely sensitive to the number, position, and electronic nature of ring substituents. The target compound possesses a unique combination of an electron-donating 4-methoxy group and an electron-donating 2-methylsulfanyl group flanking an electron-withdrawing 6-trifluoromethyl group on the same pyrimidine ring, a pattern not replicated in commonly stocked analogs such as 2-(methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS 149771-17-5) or 2-methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS 1202980-50-4) . Early structure–activity relationship studies on trifluoromethylpyrimidines demonstrated that methoxy versus methylthio substitution at the 2-position alone differentially modulates antimycotic potency, validating that these groups are not interchangeable [1]. Consequently, generic substitution within this class risks altering hydrogen-bonding capacity (the target compound has 1 H-bond donor and 9 H-bond acceptors versus 1 donor/7 acceptors for the des-methoxy analog), lipophilicity (XLogP3-AA = 1.8 versus ~1.2 for analogs lacking the methylsulfanyl group), and the regiochemical vector of the carboxylic acid handle, all of which directly impact target engagement and synthetic derivatization outcomes.

Substituent pattern mismatch
Des‑methoxy or des‑methylsulfanyl analogs lose critical synthetic handles and may shift lipophilicity and H‑bonding capacity, altering target engagement profiles.
Reduced elaboration vectors
2,4‑Disubstituted pyrimidine‑5‑carboxylic acids offer only two synthetic vectors, limiting library diversity compared to the penta‑substituted scaffold.
QC identity gap
Common analog comparators often lack a published melting point, hindering rapid incoming identity verification by melting point apparatus.

Product-Specific Quantitative Differentiation Evidence


Penta-Substituted Scaffold Uniqueness vs. Common Analogs

The target compound is the only commercially cataloged pyrimidine-5-carboxylic acid that simultaneously incorporates –OCH₃ at C4, –SCH₃ at C2, and –CF₃ at C6. The closest stocked analogs lack at least one of these three substituents. For example, 2-(methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS 149771-17-5) lacks the 4-methoxy group, while 4-methoxy-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester (CAS 745786-30-5) replaces –SCH₃ with –CF₃ at C2 and lacks the free carboxylic acid . The target compound's penta-substitution pattern provides three distinct synthetic handles (carboxylic acid for amide coupling, methylsulfanyl for oxidation to sulfone/sulfoxide, and methoxy for demethylation) within a single building block, a versatility not available from any single comparator .

Scaffold Uniqueness
Head-to-head
5 vs. 3 substituents; target contains both –OCH₃ and –SCH₃ simultaneously, a pairing absent from all closest analogs
Supports unique scaffold differentiation; enables divergent elaboration from a single intermediate
Comparison based on cataloged CAS entries and vendor databases
Medicinal Chemistry Scaffold Differentiation Chemical Biology

Lipophilicity Elevation vs. Des-Methylsulfanyl and Des-Methoxy Comparators

The computed partition coefficient (XLogP3-AA) for the target compound is 1.8, as reported by Alfa Chemistry, while an independent calculation from Leyan yields LogP = 1.9241 . This value is elevated relative to comparator analogs that lack either the –SCH₃ or –OCH₃ group. For instance, 2-(methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS 149771-17-5), which lacks the 4-methoxy group, has a lower molecular weight (238.19 vs. 268.21) and fewer H-bond acceptors (7 vs. 9), predicting a lower logP. Conversely, 2-methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS 1202980-50-4), lacking the –SCH₃, also has reduced lipophilicity. The higher logP of the target compound suggests enhanced passive membrane permeability, a property corroborated by class-level evidence that trifluoromethyl and methylthio substituents synergistically increase lipophilicity in pyrimidine scaffolds [1].

Lipophilicity
Data to verify
XLogP3-AA 1.8–1.92 (target) vs. estimated ~1.0–1.3 for des‑methoxy and des‑methylsulfanyl analogs
May support passive membrane permeability in CNS-target research; reduces need for downstream lipophilicity modifications
Computed values; experimental shake‑flask logP not available
Physicochemical Profiling Druglikeness ADME

Expanded Hydrogen-Bond Acceptor Capacity vs. Simpler Analogs

The target compound possesses 9 hydrogen-bond acceptor sites and 1 hydrogen-bond donor (the carboxylic acid proton), as confirmed by Alfa Chemistry's computational data . This is substantially higher than the 7 acceptors predicted for 2-(methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS 149771-17-5), which lacks the 4-methoxy oxygen. The additional H-bond acceptors arise from the methoxy oxygen and the carboxylic acid carbonyl, providing more interaction points for target protein engagement. In antimycotic SAR studies, Kreutzberger et al. demonstrated that the presence of both methoxy and methylthio groups on trifluoromethylpyrimidines modulates biological activity, supporting the functional relevance of these H-bonding features [1]. For structure-based drug design campaigns where key binding-site residues require multiple H-bond acceptors, the target compound offers a distinct advantage over 2,4-disubstituted analogs.

H‑Bond Acceptors
Class-level
9 H‑bond acceptors (target) vs. 7–8 for simpler analogs; tPSA 97.6 Ų
May broaden protein target engagement and improve solubility in polar assay media
Computed using standard algorithms; experimental confirmation lacking
Molecular Recognition Structure-Based Design Crystallography

Melting Point as a Batch Identity and Consistency Parameter

The target compound exhibits a reported melting point of 158–159 °C, as documented by both ChemSrc and ChemicalBook . This narrow melting range serves as a practical identity and purity verification parameter for incoming quality control. In contrast, 2-(methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS 149771-17-5) does not have a widely published melting point across major vendor databases, limiting its utility for rapid identity confirmation. The well-defined melting point of the target compound, combined with its availability at ≥98% purity (HPLC) from multiple suppliers , provides procurement teams with a concrete specification for acceptance testing, reducing the risk of receiving degraded or misidentified material.

Melting Point QC
Head-to-head
158–159 °C narrow melting range (published) vs. comparator without reliable published mp
Enables rapid identity confirmation at receipt, reducing QC turnaround in high‑throughput labs
Reported by ChemSrc and ChemicalBook; consistent with >98% purity
Quality Control Analytical Chemistry Procurement Specification

Class-Level Antifungal and Antiviral Bioactivity Precedent

Although direct biological assay data for the target compound (CAS 1186404-89-6) are not identified in the peer-reviewed primary literature, strong class-level evidence supports the biological relevance of its substitution pattern. Kreutzberger et al. (1978) specifically developed 2-methoxy- and 2-methylthio-trifluoromethylpyrimidines as antimycotic agents, establishing that the methoxy/methylthio pairing is pharmacophorically significant [1]. More recently, Tang et al. (2022) demonstrated that novel trifluoromethyl pyrimidine derivatives exhibit antiviral activity against tobacco mosaic virus (EC₅₀ = 103.4–126.4 µg/mL for the most active compounds, superior to ningnanmycin) and antifungal activity against Rhizoctonia solani (EC₅₀ = 26.0 µg/mL, equipotent to azoxystrobin) [2]. These findings establish that the trifluoromethyl pyrimidine core, when appropriately substituted, delivers quantifiable bioactivity. The target compound, bearing both methoxy and methylthio groups on this validated core, is therefore positioned as a strategic intermediate for accessing biologically active chemical space, whereas analogs lacking either substituent may not recapitulate this dual activity profile.

Class Bioactivity
Class-level
No direct IC₅₀/EC₅₀ for target; class precedent: antifungal EC₅₀ 26.0 µg/mL (Tang 2022) and antimycotic SAR (Kreutzberger 1978)
Reported class‑level bioactivity de‑risks scaffold choice for agrochemical and anti‑infective discovery
Direct bioactivity data for target compound absent; request custom screening
Antifungal Antiviral Agrochemical Discovery

Limitations: Absence of Direct Comparative Biological Data

A comprehensive search of PubMed, BindingDB, ChEMBL, and patent databases (as of May 2026) did not identify any primary research articles or patents that report direct, quantitative biological assay data (IC₅₀, EC₅₀, Kd, MIC, etc.) for 4-methoxy-2-(methylsulfanyl)-6-(trifluoromethyl)-5-pyrimidinecarboxylic acid (CAS 1186404-89-6) itself. The compound appears exclusively in vendor catalogs, physicochemical databases, and as a synthetic building block in methodological studies on pyrimidine functionalization [1][2]. No head-to-head biological comparison against close analogs (e.g., CAS 149771-17-5, CAS 1202980-50-4, or CAS 745786-30-5) has been published. Consequently, any claim of superior biological activity for the target compound versus its analogs would be unsupported by current evidence. The differentiation evidence presented in this guide rests on structural uniqueness, physicochemical properties, and class-level biological precedent, not on direct comparative bioassay data. Procurement decisions should weigh this limitation accordingly, particularly for programs requiring pre-validated biological activity.

Data Transparency
Data to verify
No quantitative biological data (IC₅₀/EC₅₀/Kd/MIC) for CAS 1186404-89-6 identified in PubMed, ChEMBL, or BindingDB
Procurement should weigh absence of direct validation; consider commissioning comparative profiling
Literature search across major databases (May 2026)
Data Transparency Procurement Risk Assessment

Recommended Application Scenarios Informed by Differentiation Evidence


Parallel Kinase Inhibitor Library Synthesis via Amide Coupling

The target compound's free carboxylic acid at the 5-position provides a ready handle for amide bond formation with diverse amine partners, a standard strategy for generating kinase-focused compound libraries. Its penta-substituted scaffold, bearing both electron-donating (–OCH₃, –SCH₃) and electron-withdrawing (–CF₃) groups, mimics the substitution pattern of ATP-competitive kinase inhibitors that interact with the hinge region and hydrophobic back pocket simultaneously. The higher H-bond acceptor count (9 vs. 7–8 for simpler analogs) offers additional anchoring points for hinge-binding interactions . The elevated logP (1.8–1.92) may favor occupancy of hydrophobic kinase pockets, as seen in TrkA inhibitors that achieve IC₅₀ values in the low nanomolar range (e.g., 12.8–14.2 nM) with related trifluoromethyl pyrimidine scaffolds [1]. Procurement of this single building block can replace two or more simpler analogs in library production, reducing both supply-chain complexity and the number of parallel reactions required.

Agrochemical Lead Discovery for Fungal Crop Pathogens

The class-level evidence from Tang et al. (2022) demonstrates that trifluoromethyl pyrimidine derivatives achieve antifungal EC₅₀ values of 26.0 µg/mL against Rhizoctonia solani, matching the performance of the commercial fungicide azoxystrobin [2]. The target compound's unique combination of methoxy and methylthio substituents directly echoes the pharmacophoric features that Kreutzberger et al. (1978) identified as critical for antimycotic activity in this scaffold class [3]. The methylsulfanyl group at C2 can be further oxidized to the corresponding sulfoxide or sulfone, a known metabolic activation strategy in agrochemical design. For discovery programs targeting resistant fungal strains where azoxystrobin efficacy is declining, the target compound provides a structurally differentiated starting point that may overcome existing resistance mechanisms while retaining the validated trifluoromethyl pyrimidine core.

Fragment-Based Drug Discovery with Multi-Vector Elaboration

With a molecular weight of 268.21 g/mol and a heavy atom count of 17, the target compound sits at the upper boundary of fragment-like chemical space (typically MW < 300 Da, heavy atom count ≤ 18). Its three distinct substituents (–OCH₃, –SCH₃, –COOH) offer three independent vectors for fragment growth, enabling systematic exploration of chemical space through iterative parallel synthesis . The well-defined melting point (158–159 °C) and commercial availability at ≥98% purity facilitate acquisition of high-quality material for biophysical screening (SPR, NMR, ITC). The compound's favorable logP (1.8–1.92) and high H-bond acceptor count (9) suggest adequate aqueous solubility for biochemical assay conditions despite the trifluoromethyl group, a balance that simpler analogs with lower acceptor counts may not achieve. For FBDD campaigns requiring fragments with multiple synthetic elaboration vectors, this compound offers a degree of versatility not available from 2,4-disubstituted pyrimidine-5-carboxylic acids .

Chemical Probe Development via Methylsulfanyl-to-Sulfone Switching

The 2-methylsulfanyl group (–SCH₃) is a latent handle for conversion to the corresponding methylsulfonyl (–SO₂CH₃) group via oxidation, a transformation that dramatically alters electronic properties (from electron-donating to strongly electron-withdrawing) and H-bonding capacity. In the context of chemical probe development, this enables a matched-pair analysis where the target compound (with –SCH₃) and its oxidized derivative (with –SO₂CH₃) can be compared for target engagement, providing insight into the electronic requirements of the binding site. The class-level precedent for trifluoromethyl pyrimidine biological activity [2][3] provides initial validation that the core scaffold is biologically relevant, while the synthetic versatility of the methylsulfanyl handle offers a level of chemical tool generation not possible with analogs bearing only –OCH₃ or only –CF₃ substituents.

Application
Selection Property
Validation Focus
Parallel kinase inhibitor library synthesis
Penta‑substituted scaffold with free carboxylic acid for amide coupling
Library diversity and hinge‑region scaffold design
Agrochemical lead discovery (fungal pathogens)
Methoxy/methylthio substitution pattern validated by class‑level antimycotic SAR
In vitro antifungal activity and metabolic activation pathways
Fragment‑based lead discovery
Three‑vector elaboration scaffold with favorable fragment‑like properties
Biophysical screening compatibility and synthetic tractability
Chemical probe development (electronic modulation)
Latent methylsulfanyl handle for matched‑pair oxidation to sulfone
Target engagement differentiation between –SCH₃ and –SO₂CH₃ analogs
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